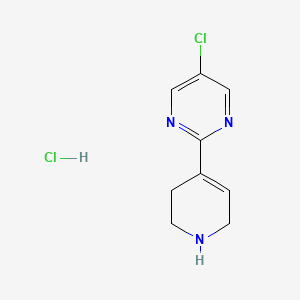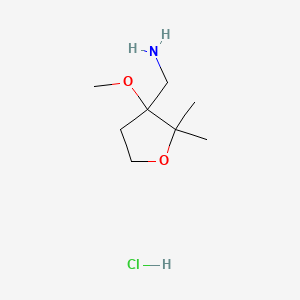
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrimidine ring substituted with a chloro group and a tetrahydropyridinyl moiety, making it a versatile scaffold for the development of new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Tetrahydropyridinyl Moiety: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor, such as 4-chloro-1,2,3,6-tetrahydropyridine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridinyl moiety can be oxidized to form pyridinium derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form a variety of functionalized pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Pyridinium salts.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.
Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride: Another heterocyclic compound with a similar tetrahydropyridinyl moiety.
2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine fumarate: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a tetrahydropyridinyl moiety
Eigenschaften
Molekularformel |
C9H11Cl2N3 |
|---|---|
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H10ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h1,5-6,11H,2-4H2;1H |
InChI-Schlüssel |
ZACPHDSWMXSNRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1C2=NC=C(C=N2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)

![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)

